

The Multifaceted Biological Activities of Stachydrine from Leonurus japonicus: A Technical Guide

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Introduction

Stachydrine, a quaternary ammonium alkaloid, is a prominent bioactive constituent of Leonurus japonicus (Motherwort).[1] Traditionally used in for gynecological and cardiovascular disorders, recent scientific investigations have unveiled a broader spectrum of pharmacological activities for **stachydrine**, positioning it as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of **stachydrine**, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Cardiovascular Protective Effects

Stachydrine exhibits significant cardioprotective properties, including the amelioration of cardiac hypertrophy and fibrosis, and the improvement of vascular function.[4][5] These effects are attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and tissue remodeling.

Anti-hypertrophic and Anti-fibrotic Activity

In vivo studies have demonstrated that **stachydrine** can significantly attenuate isoproterenol-induced cardiac hypertrophy and fibrosis in rats.[4] It achieves this by downregulating the







expression of hypertrophic and fibrotic markers.[4][6] Furthermore, **stachydrine** has been shown to inhibit the angiotensin II-induced proliferation of cardiac fibroblasts, a key cell type in the development of cardiac fibrosis.[5]



Parameter	Model	Treatment	Result	Reference
Heart weight/body weight ratio	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Significantly increased	[4]
Left ventricle weight/body weight ratio	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Significantly increased	[4]
Cross-sectional areas of cardiomyocytes	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Significantly increased	[4]
mRNA levels of ANP, BNP, and β-MHC	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Significantly decreased	[4]
Collagen deposition	Pressure overload-induced cardiac remodeling in mice	Stachydrine	Obviously reduced	[5][7]
α-Smooth Muscle Actin (α- SMA) and Periostin	Pressure overload-induced cardiac remodeling in mice	Stachydrine	Increased levels were blunted	[8]
TGF-βR1 protein levels and Smad2/3 phosphorylation	Pressure overload-induced diastolic heart failure in rats	Stachydrine	Significantly decreased	[6]



Vasorelaxant Effects

Stachydrine induces rapid, endothelium-dependent vascular relaxation by activating the AMPK-Akt-eNOS signaling pathway, leading to increased nitric oxide (NO) production.[9][10]

Parameter	Model	Treatment	Result	Reference
Vascular Relaxation	Isolated rat thoracic aortic rings	Stachydrine	Endothelium- dependent relaxation	[9][10]
eNOS phosphorylation	Human umbilical vein endothelial cells (HUVECs)	Stachydrine	Increased	[9][10]
NO production	HUVECs	Stachydrine	Increased	[9][10]

Neuroprotective Effects

Stachydrine has demonstrated significant neuroprotective activity in models of cerebral ischemia-reperfusion injury.[11] Its mechanisms of action involve the suppression of inflammation, apoptosis, and oxidative stress in the brain.

Attenuation of Ischemia-Reperfusion Injury

In a rat model of middle cerebral artery occlusion (MCAO), **stachydrine** treatment significantly reduced neurological deficit scores and infarct volume.[11] It also decreased the levels of proinflammatory cytokines and markers of oxidative stress in the brain tissue.[11]



Parameter	Model	Treatment	Result	Reference
Neurological deficit score	MCAO in rats	Stachydrine	Significantly decreased	[11]
Infarct volume	MCAO in rats	Stachydrine	Significantly reduced	[11]
IL-1β and TNF-α levels	MCAO in rats	Stachydrine	Decreased	[11]
Superoxide dismutase (SOD) activity	MCAO in rats	Stachydrine	Reduced	[11]
Malondialdehyde (MDA) levels	MCAO in rats	Stachydrine	Reduced	[11]

Anti-Inflammatory Activity

Stachydrine exhibits potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1][12]

Inhibition of Inflammatory Cytokines

Stachydrine has been shown to decrease the release of key inflammatory cytokines, including interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α).[1] This effect is mediated through the inhibition of the NF- κ B and JAK/STAT signaling pathways.[1][4]



Parameter	Model	Treatment	Result	Reference
IL-1β and TNF-α release	Various experimental models	Stachydrine	Decreased	[1]
Phosphorylation of ΙκΒα and NF- κΒ p65	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Inhibited	[4]
Phosphorylation of JAK2 and STAT3	Isoproterenol- induced cardiac hypertrophy in rats	Stachydrine	Inhibited	[4]

Anticancer Activity

Stachydrine has demonstrated anticancer properties in various cancer cell lines, primarily through the inhibition of cell proliferation and migration, and the induction of apoptosis.[1][13] [14] These effects are mediated by the modulation of multiple signaling pathways, including PI3K/Akt and ERK.[1]



Cell Line	Cancer Type	IC50	Reference
K562	Chronic Myeloid Leukemia	61 μΜ	[13]
KCL22	Chronic Myeloid Leukemia	141 μΜ	[13]
LAMA84	Chronic Myeloid Leukemia	86 μΜ	[13]
Ba/F3 T315I	Chronic Myeloid Leukemia	26 μΜ	[13]
Ba/F3 WT	Chronic Myeloid Leukemia	22 μΜ	[13]
KU812	Chronic Myeloid Leukemia	35 μΜ	[13]
4T1	Breast Cancer	2.15-24.14 μM (for derivatives)	[15]

Uterine Regulatory Activity

Stachydrine exhibits a dual regulatory effect on uterine activity, which is dependent on the physiological state of the uterus.[1][2] It can enhance contractions in a normal state and inhibit hypercontractility.[1][3]

Inhibition of Uterine Contractions

In vitro studies have shown that **stachydrine** can dose-dependently inhibit both spontaneous and oxytocin-induced uterine contractions.[3] This effect is believed to be mediated through the $COX-2/PGF2\alpha$ pathway.[3]

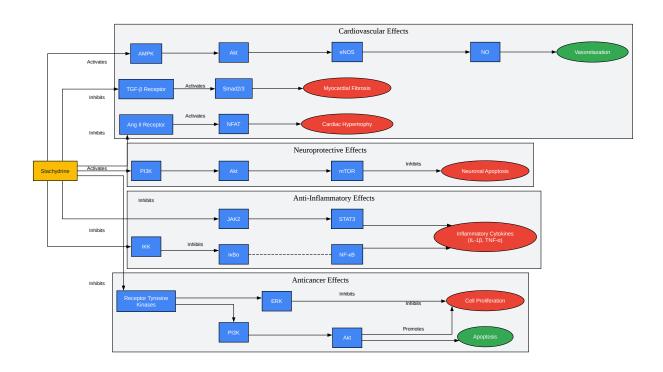


Parameter	Model	Treatment	Result	Reference
Spontaneous uterine contractions	Isolated mouse uteri	Stachydrine $(10^{-6.5} \text{ to } 10^{-4} \text{ mol/L})$	Dose-dependent inhibition (max 47.1%)	[3]
Oxytocin-induced uterine contractions	Isolated mouse uteri	Stachydrine (10 ⁻⁶ . ⁵ to 10 ⁻⁴ mol/L)	Dose-dependent inhibition (max 40.4%)	[3]

Key Signaling Pathways Modulated by Stachydrine

The diverse biological activities of **stachydrine** are a consequence of its ability to modulate multiple intracellular signaling pathways.





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Key signaling pathways modulated by stachydrine.

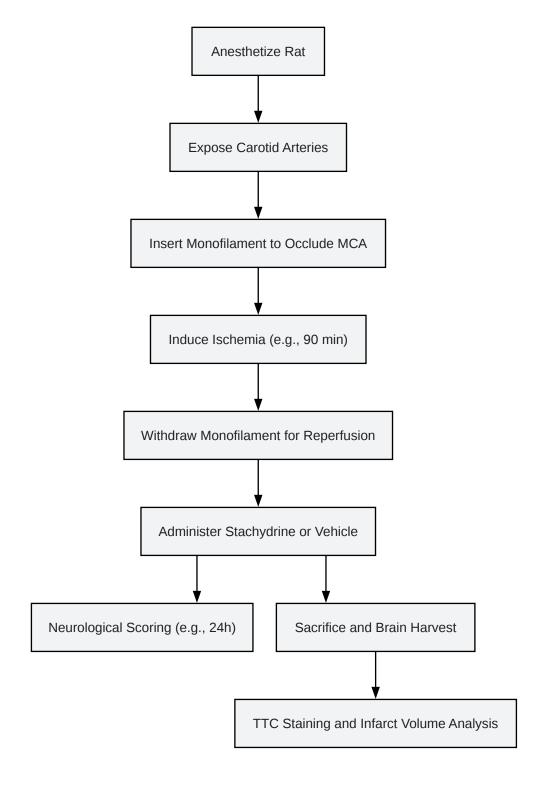


Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Rat Model for Neuroprotection

This protocol is adapted from studies evaluating the neuroprotective effects of **stachydrine**.[11] [16][17][18]

- Animals: Male Sprague-Dawley rats (250-300 g) are used.
- Anesthesia: Anesthesia is induced and maintained with isoflurane or a similar anesthetic.
- Surgical Procedure:
 - A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
 - The ECA is ligated and dissected.
 - A nylon monofilament (e.g., 4-0) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.
 - The filament is left in place for a specified duration (e.g., 90 minutes) to induce ischemia.
- Reperfusion: The filament is withdrawn to allow reperfusion.
- **Stachydrine** Administration: **Stachydrine** is administered intravenously or intraperitoneally at the desired dose(s) at a specific time point relative to reperfusion (e.g., at the onset of reperfusion).
- Neurological Assessment: Neurological deficit scores are evaluated at various time points post-MCAO (e.g., 24 hours) using a standardized scoring system.
- Infarct Volume Measurement: At the end of the experiment, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.





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Experimental workflow for the MCAO rat model.

In Vitro Uterine Contraction Assay



This protocol is based on methodologies used to assess the effects of **stachydrine** on uterine contractility.[3][19]

• Tissue Preparation:

- Uteri are isolated from non-pregnant female mice or rats.
- The uterine horns are cleaned of fat and connective tissue and cut into longitudinal strips (e.g., 10 mm long, 2 mm wide).

Organ Bath Setup:

- Uterine strips are mounted in an organ bath containing a physiological salt solution (e.g.,
 De Jalon's solution) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
- The strips are connected to an isometric force transducer to record contractions.
- An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

Experimental Procedure:

- Spontaneous Contractions: After equilibration, the spontaneous contractile activity of the uterine strips is recorded.
- Induced Contractions: To study the effect on induced contractions, a contractile agent such as oxytocin (e.g., 10^{-2} IU/mL) is added to the organ bath.
- Stachydrine Treatment: Once stable contractions are established, stachydrine is added to the bath in a cumulative concentration-dependent manner.
- Data Analysis: The frequency, amplitude, and duration of uterine contractions are measured and analyzed to determine the effect of stachydrine.

Conclusion

Stachydrine, a key bioactive compound from Leonurus japonicus, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its cardioprotective,



neuroprotective, anti-inflammatory, and anticancer effects are underpinned by its ability to modulate a complex network of signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of **stachydrine**. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

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